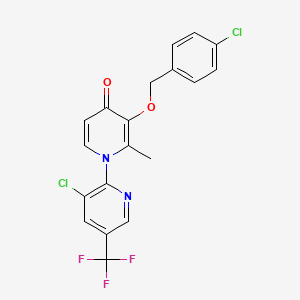

3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound characterized by its complex structure, which includes chlorinated benzyl and pyridinyl groups, as well as a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone typically involves multiple steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methyl-4(1H)-pyridinone and a chlorinated pyridine derivative.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the pyridinone core in the presence of a base such as potassium carbonate.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a halogen exchange reaction using a reagent like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridinone ring.

Reduction: Reduction reactions may target the chlorinated benzyl or pyridinyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction Products: Reduced derivatives with hydrogen replacing chlorine atoms.

Substitution Products: Compounds with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can serve as a ligand in catalytic reactions, facilitating various organic transformations.

Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine

Drug Development: Potential use as a pharmacophore in designing new drugs targeting specific enzymes or receptors.

Biological Probes: Utilized in biochemical assays to study enzyme activity or protein interactions.

Industry

Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or resistance to degradation.

Mecanismo De Acción

The mechanism of action of 3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-((4-Chlorobenzyl)oxy)-1-(2-pyridinyl)-2-methyl-4(1H)-pyridinone: Lacks the trifluoromethyl group, which may result in different binding properties and biological activities.

3-((4-Chlorobenzyl)oxy)-1-(3-chloro-2-pyridinyl)-2-methyl-4(1H)-pyridinone: Similar structure but without the trifluoromethyl group, affecting its chemical reactivity and applications.

Uniqueness

The presence of both chlorinated and trifluoromethyl groups in 3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone makes it unique in terms of its chemical reactivity and potential applications. These groups can significantly influence the compound’s electronic properties, making it a valuable candidate for various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

The compound 3-((4-Chlorobenzyl)oxy)-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methyl-4(1H)-pyridinone , with the CAS number 303151-81-7, is a member of the pyridinone class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C19H13Cl2F3N2O2

- Molecular Weight : 429.22 g/mol

Structural Characteristics

The compound features a complex structure characterized by:

- A chloro-substituted benzyl ether moiety.

- A trifluoromethyl group attached to a pyridine ring.

- A pyridinone core that is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridinones exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various pathogens, including Plasmodium falciparum, the causative agent of malaria.

In vitro Studies

In vitro assays have demonstrated that compounds with similar structural features display potent inhibition against P. falciparum. For instance, a related compound showed an IC50 value of 600 nM, indicating strong antimalarial potential .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to enhance the biological activity of pyridinone derivatives. The SAR studies suggest that modifications at specific positions on the pyridine ring can significantly influence potency and selectivity against target pathogens .

Toxicological Profile

Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary data indicate that while some derivatives exhibit antimicrobial activity, they also necessitate careful evaluation of their toxicity in mammalian models. For example, hepatotoxicity was observed in high-dose studies, highlighting the need for further investigation into dose-dependent effects .

Case Study 1: Antimalarial Activity

A study focusing on novel aminothiazole derivatives highlighted their efficacy against P. falciparum. The findings suggested that modifications similar to those in this compound could lead to enhanced antimalarial properties .

Case Study 2: Chlamydial Inhibition

Another research effort investigated related compounds for their antichlamydial activity. The presence of a trifluoromethyl group was pivotal in enhancing the activity against Chlamydia species, suggesting that similar modifications in our compound could yield significant results .

Table 1: Biological Activity Overview

Table 2: Toxicity Profile

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2F3N2O2/c1-11-17(28-10-12-2-4-14(20)5-3-12)16(27)6-7-26(11)18-15(21)8-13(9-25-18)19(22,23)24/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMCLFCKQHCPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.